N-Methyl-1-(quinoxalin-2-yl)methanamine N-Methyl-1-(quinoxalin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 136727-13-4
VCID: VC21159030
InChI: InChI=1S/C10H11N3/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7,11H,6H2,1H3
SMILES: CNCC1=NC2=CC=CC=C2N=C1
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

N-Methyl-1-(quinoxalin-2-yl)methanamine

CAS No.: 136727-13-4

Cat. No.: VC21159030

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(quinoxalin-2-yl)methanamine - 136727-13-4

Specification

CAS No. 136727-13-4
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name N-methyl-1-quinoxalin-2-ylmethanamine
Standard InChI InChI=1S/C10H11N3/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7,11H,6H2,1H3
Standard InChI Key RGTUTUTVYIMVEK-UHFFFAOYSA-N
SMILES CNCC1=NC2=CC=CC=C2N=C1
Canonical SMILES CNCC1=NC2=CC=CC=C2N=C1

Introduction

Chemical Structure and Properties

Molecular Structure

N-Methyl-1-(quinoxalin-2-yl)methanamine possesses a bicyclic structure comprising a benzene ring fused with a pyrazine ring (containing two nitrogen atoms) to form the quinoxaline core. The distinguishing feature is the methylaminomethyl (-CH₂NHCH₃) group attached at the 2-position of the quinoxaline ring system. This structural arrangement confers specific chemical behavior and reactivity patterns to the molecule.

The presence of multiple nitrogen atoms in the structure provides potential binding sites for various biological targets, contributing to the compound's pharmacological potential. Additionally, the secondary amine functional group introduces possibilities for hydrogen bonding and further derivatization through various chemical reactions.

Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of N-Methyl-1-(quinoxalin-2-yl)methanamine is essential for its characterization and application in research settings. The key properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.21 g/mol
CAS Number136727-13-4
IUPAC NameN-methyl-1-quinoxalin-2-ylmethanamine
InChIInChI=1S/C10H11N3/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7,11H,6H2,1H3
InChI KeyRGTUTUTVYIMVEK-UHFFFAOYSA-N
Canonical SMILESCNCC1=NC2=CC=CC=C2N=C1

The compound is expected to exhibit solubility characteristics typical of quinoxaline derivatives, with moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), while showing limited solubility in water. These properties significantly influence its handling, purification, and application in various research contexts.

Synthesis Methods

Common Synthetic Routes

The synthesis of N-Methyl-1-(quinoxalin-2-yl)methanamine typically involves strategic chemical transformations starting from appropriate precursors. While the literature on specific synthetic pathways for this exact compound is somewhat limited, several plausible routes can be inferred based on established quinoxaline chemistry.

One common synthetic approach involves:

  • Formation of the quinoxaline core through condensation of o-phenylenediamine with glyoxal or an appropriate diketone

  • Functionalization at the 2-position to introduce a reactive group (such as chloromethyl or bromomethyl)

  • Nucleophilic substitution with methylamine to yield the desired product

Drawing parallels with related synthetic procedures, such as those for N-methyl-1-naphthalenemethanamine, provides additional insights into potential synthetic strategies. For instance, the reaction of 2-chloromethylquinoxaline with N-methylformamide under basic conditions, followed by hydrolysis, represents a viable synthetic route .

Industrial Production Methods

For scaled-up production of N-Methyl-1-(quinoxalin-2-yl)methanamine, industrial methods would likely employ optimized versions of laboratory procedures with considerations for efficiency, cost, and environmental impact. These might include:

  • Continuous flow synthesis techniques to enhance reaction efficiency and product consistency

  • Catalytic approaches to improve yield and selectivity while minimizing waste generation

  • Optimized purification protocols, potentially involving crystallization or high-vacuum distillation

  • Implementation of green chemistry principles, such as atom economy and reduced solvent usage

The choice of specific industrial production methods would depend on various factors, including intended scale, purity requirements, economic considerations, and safety parameters.

Chemical Reactivity

Types of Reactions

N-Methyl-1-(quinoxalin-2-yl)methanamine exhibits diverse chemical reactivity, primarily determined by its constituent functional groups and electronic structure. The key reaction types include:

  • Nucleophilic substitution reactions, where the secondary amine acts as a nucleophile, enabling further functionalization of the molecule

  • Electrophilic aromatic substitution on the benzene portion of the quinoxaline ring, allowing for introduction of various substituents

  • Coordination chemistry, with the nitrogen atoms serving as potential ligands for metal complexes, which could be relevant for catalysis or medicinal applications

  • Peroxide-mediated site-specific C-H methylation, representing an interesting transformation for derivative synthesis

These reaction profiles collectively contribute to the compound's versatility as a chemical building block in diverse synthetic applications.

Oxidation and Reduction

The oxidation and reduction behavior of N-Methyl-1-(quinoxalin-2-yl)methanamine presents opportunities for generating valuable derivatives with potentially enhanced biological activities.

In oxidation reactions:

  • The quinoxaline ring nitrogen atoms can be oxidized to form N-oxide derivatives, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

  • The secondary amine functionality may undergo oxidative transformations, potentially leading to imine or nitroso compounds

  • Various degrees of oxidation can yield products with distinct properties and applications

For reduction processes:

  • Selective reduction can produce dihydroquinoxaline derivatives

  • Reducing agents like sodium borohydride or lithium aluminum hydride can be employed depending on the desired selectivity

  • Catalytic hydrogenation may offer alternative reduction pathways with different selectivity profiles

The control of these oxidation-reduction processes enables access to a broad spectrum of derivatives with tailored properties.

Biological Activity

Antimicrobial Properties

Quinoxaline derivatives, including compounds structurally related to N-Methyl-1-(quinoxalin-2-yl)methanamine, have demonstrated significant antimicrobial activity against various pathogens. Studies suggest moderate to strong activity against both Gram-positive and Gram-negative bacteria, including challenging drug-resistant strains.

The table below summarizes antimicrobial activities observed for quinoxaline derivatives:

Organism TypeRepresentative SpeciesActivity Level
Gram-positive bacteriaStaphylococcus aureusModerate to high
Gram-negative bacteriaEscherichia coliModerate
Drug-resistant strainsMRSA, VREVariable but promising

The mechanisms underlying these antimicrobial effects may involve:

  • Disruption of bacterial cell wall synthesis

  • Interference with nucleic acid replication

  • Inhibition of essential bacterial enzymes

  • Biofilm formation inhibition, particularly significant for chronic infections

These properties position N-Methyl-1-(quinoxalin-2-yl)methanamine and its derivatives as potentially valuable scaffolds for developing novel antimicrobial agents addressing the growing challenge of antimicrobial resistance.

Other Pharmacological Activities

Beyond antimicrobial applications, N-Methyl-1-(quinoxalin-2-yl)methanamine and structurally similar quinoxaline derivatives exhibit a range of other biological activities with therapeutic potential:

  • Anticancer activity: Certain quinoxaline derivatives demonstrate selective cytotoxicity against tumor cells, with promising efficacy against hypoxic tumors. The mechanisms may involve DNA intercalation, enzyme inhibition, or apoptosis induction.

  • Neurological effects: The structural features suggest potential interactions with neurotransmitter systems, possibly influencing neurological pathways relevant to various disorders.

  • Anti-inflammatory properties: Some quinoxaline compounds show ability to modulate inflammatory pathways, potentially useful for treating inflammatory conditions.

These diverse pharmacological profiles highlight the compound's versatility as a starting point for drug discovery efforts across multiple therapeutic areas.

Scientific Research Applications

Applications in Materials Science

In materials science, N-Methyl-1-(quinoxalin-2-yl)methanamine has potential applications as a building block for developing advanced functional materials. Key applications include:

  • Organic electronics: The compound's electronic properties make it valuable for synthesizing materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and related technologies.

  • Fluorescent probes and sensors: The inherent fluorescent properties of many quinoxaline derivatives can be harnessed for developing sensing systems for detecting various analytes.

  • Advanced polymeric materials: Incorporation into polymer structures can impart specific properties like photoreactivity, conductivity, or biological activity.

These applications leverage the compound's unique structural and electronic features to create materials with tailored properties for specific technological needs.

Pharmaceutical Research

In pharmaceutical research, N-Methyl-1-(quinoxalin-2-yl)methanamine serves multiple functions:

  • As a chemical scaffold for medicinal chemistry programs, providing a versatile starting point for developing drug candidates with optimized properties

  • In structure-activity relationship studies to understand how structural modifications affect biological activity and to guide rational drug design efforts

  • As an intermediate in the synthesis of more complex bioactive compounds with enhanced pharmacological profiles

The compound's well-defined structure and reactivity make it particularly valuable for systematic exploration of chemical space in drug discovery contexts.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving N-Methyl-1-(quinoxalin-2-yl)methanamine and related quinoxaline derivatives have revealed important correlations between structural features and biological activities. These insights are crucial for rational design of derivatives with enhanced properties.

Key SAR findings include:

Structural FeatureEffect on ActivityPotential Application
Substituents on quinoxaline ringModulation of electronic properties affecting binding affinityFine-tuning interaction with biological targets
Electron-withdrawing groups at specific positionsEnhanced anticancer activity against certain cell linesDevelopment of selective anticancer agents
Modifications to the methylamine groupAltered ability to interact with enzyme active sitesOptimization of enzyme inhibitory activity

Understanding these structure-activity relationships facilitates the design of derivatives with improved potency, selectivity, and pharmacokinetic properties, potentially leading to more effective therapeutic agents.

Comparison with Similar Compounds

To better contextualize the properties of N-Methyl-1-(quinoxalin-2-yl)methanamine, it is valuable to compare it with structurally related compounds . This comparison highlights the impact of specific structural differences on chemical and biological properties.

CompoundCore StructureKey Structural DifferencesDistinctive Properties
N-Methyl-1-(quinoxalin-2-yl)methanamineQuinoxalineReference compoundBalanced profile of reactivity and biological activity
N-methyl-1-naphthalenemethanamineNaphthaleneLacks ring nitrogen atomsDifferent electronic distribution affecting binding properties
N-Methyl-1-(naphthalen-2-yl)methanamineNaphthaleneSubstitution at different positionAltered three-dimensional arrangement affecting target interactions

This comparative analysis demonstrates how seemingly minor structural variations can significantly impact a compound's properties and potential applications, underscoring the importance of precise structural design in chemical research.

Future Research Directions

Research on N-Methyl-1-(quinoxalin-2-yl)methanamine continues to evolve, with several promising directions for future investigation:

  • Development of optimized synthetic routes with improved efficiency, yield, and environmental sustainability

  • Exploration of novel derivatives with enhanced biological activities through rational design based on established structure-activity relationships

  • Investigation of potential synergistic effects when combined with other bioactive compounds or therapeutic modalities

  • Application in emerging fields such as bioorthogonal chemistry and stimuli-responsive materials

  • Detailed mechanistic studies to better understand its interactions with biological systems at the molecular level

These research directions hold potential for expanding the utility of N-Methyl-1-(quinoxalin-2-yl)methanamine across scientific disciplines and practical applications.

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